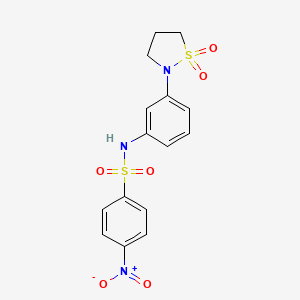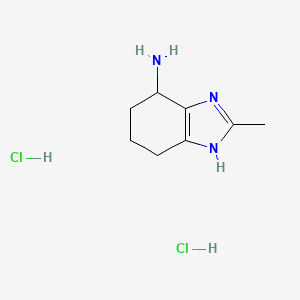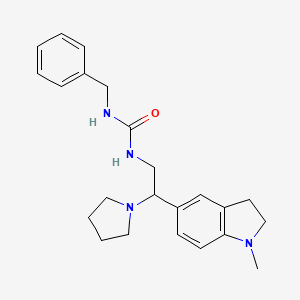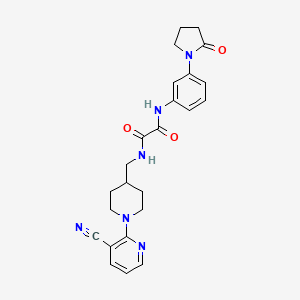![molecular formula C18H14ClN3O3 B2592347 1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one CAS No. 941887-90-7](/img/structure/B2592347.png)
1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one” is a complex organic molecule that contains several functional groups . It includes a 1,3-benzodioxole group, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This group is found in many bioactive compounds, including some pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 1,3-benzodioxole group, for example, is a cyclic structure with an oxygen atom bridging two carbon atoms in the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the 1,3-benzodioxole group has a molar mass of 122.123 g/mol, a density of 1.064 g/cm³, and a boiling point of 172–173 °C .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A series of pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including variants of pyrazinone, have shown significant potential against a range of Gram-negative and Gram-positive bacteria as well as yeast-like fungi. The research emphasizes the synthesis of these compounds and their effectiveness in inhibiting microbial growth, highlighting the chemical's potential as a basis for developing new antimicrobial agents (Hassan, 2013). Additionally, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been developed, characterized, and demonstrated to possess antimicrobial properties, further supporting the potential utility of pyrazinone derivatives in combating microbial infections (Al‐Azmi & Mahmoud, 2020).
Pesticide Analysis
Technical pyrazon, a compound related to pyrazinone derivatives, has been analyzed for its active ingredient content and impurities, offering insights into the chemical's use in agriculture. This analysis supports the importance of pyrazinone derivatives in the development and quality control of herbicidal formulations, indicating their role in enhancing agricultural productivity (Výboh, Michálek, Šustek, & Bátora, 1974).
Anticancer Potential
Pyrazole derivatives have also been synthesized and evaluated for their potential anticancer activities. These studies have identified compounds with significant activity against various cancer cell lines, suggesting the utility of pyrazinone derivatives in the development of novel anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Elucidation and Analysis
Research has also focused on the structural analysis of novel pyrazole derivatives, such as the synthesis and characterization of a compound with significant structural similarities to 1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one. These studies provide detailed insights into the molecular architecture of these compounds, facilitating the exploration of their biological activities and potential applications in various fields of science (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-3-1-12(2-4-13)10-21-17-18(23)22(8-7-20-17)14-5-6-15-16(9-14)25-11-24-15/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRBIUQELFQJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN=C(C3=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592266.png)
methanone](/img/structure/B2592267.png)

![5-chloro-4-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2592269.png)
![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592270.png)

![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)



![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)

![N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592285.png)
